molecular formula C66H87N17O14 B10855228 sGnRH-A (acetate)

sGnRH-A (acetate)

Cat. No.: B10855228
M. Wt: 1342.5 g/mol
InChI Key: IXVIQERDDRMTHP-OMQHKYPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salmon gonadotropin-releasing hormone acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone found in salmon. This compound is primarily used in scientific research to stimulate the secretion of growth hormone and to induce ovulation in artificial insemination procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salmon gonadotropin-releasing hormone acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of salmon gonadotropin-releasing hormone acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Salmon gonadotropin-releasing hormone acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products

The major product of these reactions is the purified salmon gonadotropin-releasing hormone acetate peptide, which is then used for various scientific applications .

Scientific Research Applications

Salmon gonadotropin-releasing hormone acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and purification techniques.

    Biology: Investigates the role of gonadotropin-releasing hormones in fish and other organisms.

    Medicine: Used in reproductive biology to induce ovulation and study hormone regulation.

    Industry: Applied in aquaculture to enhance fish breeding programs

Mechanism of Action

Salmon gonadotropin-releasing hormone acetate exerts its effects by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn promote the secretion of growth hormone and induce ovulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salmon gonadotropin-releasing hormone acetate is unique due to its high potency in stimulating growth hormone secretion and its effectiveness as an ovulation inducer in artificial insemination .

Properties

Molecular Formula

C66H87N17O14

Molecular Weight

1342.5 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46+,47+,48+,49+,50+,51+,52+,53+;/m1./s1

InChI Key

IXVIQERDDRMTHP-OMQHKYPOSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Origin of Product

United States

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